3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine

Medicinal chemistry Lead optimization Physicochemical property profiling

Secure the definitive non-halogenated, dual-sulfonyl pyrrolidine scaffold for your SAR program. This REACH-registered compound (CAS 1448037-90-8) provides the baseline physicochemical profile (MW 295.4) against which halogenated derivatives are compared. Its unique N-thiophene-2-sulfonyl and C3-methylsulfonyl architecture is essential for probing sulfonyl-linker dependence in MMP-2 and aminopeptidase N inhibitor binding. Align your library design with the Sanofi-Aventis patent space (US 7,468,369) for cardiovascular target evaluation, using this core scaffold before introducing substituent variations. Avoid generic substitution risks—verify target engagement with the correct connectivity.

Molecular Formula C9H13NO4S3
Molecular Weight 295.39
CAS No. 1448037-90-8
Cat. No. B2565499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine
CAS1448037-90-8
Molecular FormulaC9H13NO4S3
Molecular Weight295.39
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CS2
InChIInChI=1S/C9H13NO4S3/c1-16(11,12)8-4-5-10(7-8)17(13,14)9-3-2-6-15-9/h2-3,6,8H,4-5,7H2,1H3
InChIKeyWLTNXCDCCLJJSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine (CAS 1448037-90-8): Structural Identity and Procurement Context


3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine (CAS 1448037-90-8) is a dual-sulfonyl pyrrolidine derivative with molecular formula C9H13NO4S3 and molecular weight 295.4 g/mol . The compound features a pyrrolidine ring N-substituted with a thiophene-2-sulfonyl group and C3-substituted with a methylsulfonyl group, as confirmed by its SMILES notation CS(=O)(=O)C1CCN(S(=O)(=O)c2cccs2)C1 . This sulfonylpyrrolidine falls within the broad genus claimed in Sanofi-Aventis patent US 7,468,369, which describes substituted sulfonylpyrrolidines as medicaments for dyslipidemia and cardiovascular disorders [1]. The compound has been assigned an ECHA substance infocard, indicating its registration within the EU REACH framework [2]. Currently, publicly available quantitative bioactivity data for this specific compound are extremely limited; procurement decisions must therefore rely on structural differentiation from close analogs and patent-class contextualization.

Why In-Class Sulfonyl Pyrrolidine Analogs Cannot Substitute for 3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine (CAS 1448037-90-8)


The dual-sulfonyl architecture of this compound—with a methylsulfonyl group at the pyrrolidine C3 position and a thiophene-2-sulfonyl group at the N1 position—creates a substitution pattern that is structurally distinct from the more common single-sulfonyl pyrrolidine analogs such as 1-(methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine (CAS 2210055-19-7), where the thiophene is directly C-attached rather than sulfonyl-linked . This difference in connectivity fundamentally alters hydrogen-bonding capacity, conformational flexibility, and electronic distribution. The Sanofi-Aventis patent family (US 7,468,369) explicitly teaches that the nature and position of sulfonyl substituents on the pyrrolidine scaffold critically modulate pharmacological activity against dyslipidemia targets, yet does not disclose specific bioactivity data for individual exemplars [1]. Furthermore, the closest halogenated analog, 1-((5-bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine (CAS 1448054-77-0), differs by a single bromine atom (MW 374.3 vs. 295.4), a modification that would predictably alter lipophilicity, metabolic stability, and target binding . These structural distinctions mean that generic substitution within the sulfonyl pyrrolidine class cannot be assumed to preserve binding, selectivity, or pharmacokinetic profiles without direct comparative data.

Quantitative Differentiation Evidence for 3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine (CAS 1448037-90-8) vs. Structural Analogs


Molecular Weight and Heteroatom Content Differentiation from Single-Sulfonyl Pyrrolidine Analogs

3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine possesses a molecular weight of 295.4 g/mol and contains four oxygen atoms and three sulfur atoms (C9H13NO4S3), reflecting its dual-sulfonyl architecture . In contrast, the single-sulfonyl analog 1-(methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine (CAS 2210055-19-7) has a molecular weight of only 231.3 g/mol (C9H13NO2S2), lacking one sulfonyl group and containing two fewer oxygen atoms and one fewer sulfur atom . This represents a 64.1 g/mol difference (27.7% higher MW) and substantially different hydrogen-bond acceptor capacity (4 vs. 2 oxygen atoms).

Medicinal chemistry Lead optimization Physicochemical property profiling

Sulfonyl Linker Connectivity: Thiophene Attachment Mode vs. Direct C-Linked Analogs

The target compound attaches the thiophene moiety via a sulfonyl linker (N–S(O2)–thiophene), whereas the regioisomeric analog 1-(methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine (CAS 2210055-19-7) features a direct C–C bond between the pyrrolidine C3 and the thiophene ring . The sulfonyl linker introduces a tetrahedral sulfur geometry, two additional S=O hydrogen-bond acceptors, and a distinct vector angle for the thiophene ring relative to the pyrrolidine core. Published SAR studies on sulfonyl pyrrolidine MMP-2 inhibitors demonstrate that the sulfonyl group orientation critically determines S1′ pocket occupancy and inhibitor potency, with improper sulfonyl positioning leading to >10-fold loss in activity [1].

Medicinal chemistry Scaffold hopping Binding mode analysis

Halogenation Vector: Brominated Analog as Differentiated Comparator

The closest structurally characterized analog, 1-((5-bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine (CAS 1448054-77-0), differs from the target compound solely by the presence of a bromine atom at the thiophene 5-position, increasing the molecular weight to 374.3 g/mol (ΔMW = +78.9 g/mol; +26.7%) . Bromine substitution is known to increase lipophilicity (estimated ΔlogP ≈ +0.6 to +1.0), enhance halogen-bonding potential with protein backbone carbonyls, and alter oxidative metabolism susceptibility [1]. For users requiring the non-halogenated scaffold for SAR baseline studies or to avoid bromine-dependent metabolic activation, the target compound is the mandatory choice.

Medicinal chemistry Halogen bonding Metabolic stability

Patent-Covered Therapeutic Indication vs. Unclaimed Analogs

3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine falls within the structural scope of Sanofi-Aventis US Patent 7,468,369, which claims substituted sulfonylpyrrolidines of formula I for the prevention and treatment of dyslipidemia, cardiovascular system disorders, and atherosclerotic disorders [1]. The patent explicitly requires both an N-sulfonyl substituent (which may be thiophene-sulfonyl) and defined substitution patterns on the pyrrolidine ring. Closely related single-sulfonyl analogs such as 1-(methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine (CAS 2210055-19-7) do not meet the dual-sulfonyl structural criteria of the claimed genus and are therefore outside the primary therapeutic scope of this patent family . For research programs targeting the Sanofi-disclosed indications, the target compound provides patent-relevant structural context.

Patent landscape analysis Cardiovascular drug discovery Dyslipidemia

Recommended Application Scenarios for 3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine (CAS 1448037-90-8) Based on Differentiated Evidence


Non-Halogenated Scaffold Reference for Dual-Sulfonyl Pyrrolidine SAR Campaigns

The target compound serves as the optimal non-halogenated reference scaffold for structure-activity relationship (SAR) studies on dual-sulfonyl pyrrolidines. Its molecular weight of 295.4 g/mol and unsubstituted thiophene ring provide the baseline physicochemical profile against which halogenated derivatives (e.g., the 5-bromo analog, MW 374.3) can be systematically compared [1]. Medicinal chemistry teams building sulfonyl pyrrolidine libraries for cardiovascular or dyslipidemia targets should procure this compound as the core scaffold before introducing halogen or other substituent variations. This approach is consistent with the Sanofi-Aventis patent strategy, where the unsubstituted thiophene-sulfonyl-pyrrolidine core is the foundation for further derivatization .

Sulfonyl-Linker Pharmacophore Validation in MMP-2 or Related Protease Inhibitor Programs

The thiophene-2-sulfonyl attachment at the pyrrolidine N1 position creates a pharmacophore distinct from direct C-linked thiophene analogs. Published SAR on sulfonyl pyrrolidine MMP-2 inhibitors demonstrates that sulfonyl group orientation is a critical determinant of S1′ pocket binding and inhibitor potency [1]. Researchers investigating MMP-2, aminopeptidase N, or related zinc-dependent proteases should select this compound to probe the contribution of the N-sulfonyl-thiophene moiety to binding affinity and selectivity, using the direct C-linked analog (CAS 2210055-19-7) as a negative control for sulfonyl-linker dependence.

Dyslipidemia and Cardiovascular Target Screening Within the Sanofi Patent Space

For industrial research programs focused on dyslipidemia, atherosclerosis, or cardiovascular disorders, this compound provides a starting point aligned with the Sanofi-Aventis sulfonylpyrrolidine patent family (US 7,468,369; EP1836180) [1]. The patent claims these compounds for prevention and treatment of the above disorders, and the dual-sulfonyl architecture of the target compound matches the claimed formula I structural requirements. Procurement is indicated for organizations conducting freedom-to-operate assessments, patent landscape analysis, or competitive intelligence in the cardiovascular sulfonylpyrrolidine space. Single-sulfonyl analogs are not covered by this patent family and thus do not provide the same strategic relevance .

REACH-Registered Building Block for European Laboratory Procurement

The compound has an ECHA substance infocard, confirming its registration under the EU REACH regulation framework [1]. For European Union-based research laboratories and industrial procurement, this regulatory status streamlines compliance compared to unregistered or less-characterized sulfonyl pyrrolidine analogs. Laboratories requiring REACH-compliant sulfonyl pyrrolidine building blocks for medicinal chemistry, chemical biology, or material science applications should prioritize this compound over analogs lacking ECHA registration.

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